molecular formula C15H22N2O6S2 B2594613 4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-61-6

4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2594613
CAS No.: 903306-61-6
M. Wt: 390.47
InChI Key: WVNNTHHAFOOSCP-UHFFFAOYSA-N
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Description

This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-methoxyphenylsulfonyl group at position 4 and a methylsulfonyl group at position 8.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-8-methylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S2/c1-22-13-3-5-14(6-4-13)25(20,21)17-11-12-23-15(17)7-9-16(10-8-15)24(2,18)19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNTHHAFOOSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diol and a diamine under acidic or basic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, often using methanol and a strong acid like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the methoxy or sulfonyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sulfuryl chloride (SO₂Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism by which 4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely but often include key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

(a) 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane (CAS 1172262-16-6)
  • Substituents : Fluoro and methyl groups on the phenyl ring at position 4.
  • The methyl group enhances lipophilicity (log P ~3.2 estimated), which may improve blood-brain barrier penetration compared to the methoxy analog .
(b) 8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (G499-0278)
  • Substituents : Bromobenzoyl at position 8 and fluoro-methylbenzenesulfonyl at position 4.
  • The fluoro-methyl group balances hydrophobicity and electronic effects, making this compound a candidate for kinase inhibition studies .
(c) 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
  • Substituents : Dichloroacetyl at position 4.
  • Impact : The dichloroacetyl group is strongly electron-withdrawing, reducing electron density on the spiro ring. This compound is used as a pesticide, highlighting how substituent choice shifts applications from pharmaceuticals to agrochemicals .

Pharmacological and Physicochemical Profiles

(a) Orexin Receptor Ligands (Compounds 25–28 in )
  • Compound 25 : (5S,6S)-4-(3,4-dimethoxyphenyl)sulfonyl)-6-fluoro-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
    • Key Features : Dual methoxy groups enhance solubility (log P ~4.0), while the fluorine atom improves metabolic stability. Reported pKi = 8.73 for orexin-2 receptor binding .
  • Comparison : The target compound lacks the carboxamide group, which may reduce receptor affinity but simplify synthesis.
(b) BA68970 (898425-01-9)
  • Structure : 8-(2,5-dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
  • Key Features : Dual sulfonyl groups increase molecular rigidity and acidity (pKa ~1.5 for sulfonyl protons). MW 464.6 g/mol and log P ~4.5 suggest moderate bioavailability .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position 4/8) Molecular Weight (g/mol) log P (Est.) Key Application
4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-Methoxyphenylsulfonyl / Methylsulfonyl 356.4 2.8 Receptor studies
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane 4-Fluoro-3-methylphenylsulfonyl / – 314.4 3.2 Neuropharmacology
G499-0278 4-Fluoro-3-methylbenzenesulfonyl / 4-Bromobenzoyl 529.3 5.1 Kinase screening
BA68970 4-Methylbenzenesulfonyl / 2,5-Dimethylbenzenesulfonyl 464.6 4.5 Biochemical assays

Biological Activity

4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure and the presence of sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4S2C_{15}H_{18}N_2O_4S_2 with a molecular weight of 358.43 g/mol. The compound features a spirocyclic framework which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl groups may facilitate binding to active sites on enzymes, inhibiting their function. This has been observed in similar compounds that act as soluble epoxide hydrolase (sEH) inhibitors, which are relevant in treating hypertension and other cardiovascular diseases .
  • Receptor Interaction : The compound may modulate receptor activity, influencing various signal transduction pathways that are crucial for cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antitumor Activity : Compounds within the diazaspiro family have shown promise as antineoplastic agents. For instance, derivatives have demonstrated antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Cardiovascular Effects : Studies on related compounds suggest potential antihypertensive effects through the inhibition of sEH, leading to decreased blood pressure in hypertensive models .
  • Anti-inflammatory Properties : Similar structures have been linked to anti-inflammatory activities, potentially through modulation of immune responses or direct inhibition of inflammatory mediators.

Case Study 1: Antitumor Evaluation

A recent study synthesized novel acyl sulfonamides based on the spirocyclic structure similar to our compound. The lead compound exhibited remarkable in vitro antiproliferative activity against MDA-MB-231 breast cancer cells and showed no significant toxicity at doses up to 100 mg/kg in mice .

Case Study 2: Hypertension Treatment

Another study focused on diazaspiro derivatives as sEH inhibitors demonstrated that certain modifications could enhance potency and bioavailability, leading to effective blood pressure reduction in spontaneously hypertensive rats when administered orally at specific doses .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decaneStructurePotential enzyme inhibitor; antihypertensiveDual sulfonyl groups enhance reactivity
2,8-Diazaspiro[4.5]decane-based urea derivatives-Potent sEH inhibitors; antihypertensiveModifications improve binding affinity
Acyl sulfonamide spirodienones-Antiproliferative; induces apoptosisEffective against specific cancer cell lines

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